molecular formula C9H19BO2 B8004957 (4-Ethylcyclohexyl)methylboronic acid

(4-Ethylcyclohexyl)methylboronic acid

Cat. No.: B8004957
M. Wt: 170.06 g/mol
InChI Key: QKJJHJYFSDPOQZ-UHFFFAOYSA-N
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Description

(4-Ethylcyclohexyl)methylboronic acid is an organoboron compound characterized by a cyclohexyl scaffold substituted with an ethyl group at the 4-position and a boronic acid (-B(OH)₂) moiety on the methyl group. This structural configuration imparts unique steric and electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and sensor technologies, particularly in glucose detection . Its saturated cyclohexyl ring enhances stability compared to unsaturated analogues, while the ethyl group modulates lipophilicity and solubility.

Properties

IUPAC Name

(4-ethylcyclohexyl)methylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9,11-12H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJJHJYFSDPOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1CCC(CC1)CC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylcyclohexyl)methylboronic acid typically involves the reaction of 4-ethylcyclohexylmethyl halide with a boron-containing reagent under controlled conditions. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid .

Industrial Production Methods

Industrial production of (4-Ethylcyclohexyl)methylboronic acid often employs large-scale hydroboration processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Ethylcyclohexyl)methylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include alcohols, alkanes, and various substituted organic compounds, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (4-Ethylcyclohexyl)methylboronic acid involves its ability to form stable covalent bonds with other molecules. This property is particularly useful in cross-coupling reactions, where the boronic acid group facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation process .

Comparison with Similar Compounds

Methylboronic Acid

Structure and Properties :

  • Molecular Formula : CH₅BO₂
  • Physical Properties : Melting point 91–94°C, water-soluble, pKa ~9.97 .

Comparison :

  • (4-Ethylcyclohexyl)methylboronic acid’s cyclohexyl group provides steric bulk, enhancing selectivity in coupling reactions. Methylboronic acid, lacking such substituents, is more prone to side reactions under basic conditions .
  • Applications: Methylboronic acid is used in synthesizing CBS-oxazaborolidine catalysts, whereas the target compound’s larger structure suits pharmaceutical intermediates .

4-Methylcyclohexenylboronic Acid

Structure and Properties :

  • Molecular Formula : C₇H₁₃BO₂
  • Physical Properties : Liquid at room temperature (vs. solid for the target compound) .

Comparison :

  • The cyclohexene ring introduces unsaturation, reducing thermodynamic stability but increasing reactivity in conjugate addition reactions.
  • (4-Ethylcyclohexyl)methylboronic acid’s saturated ring offers better hydrolytic stability, critical for prolonged storage .

4-Ethylcyclohexen-1-ylboronic Acid

Structure and Properties :

  • CAS : 871329-72-5 .
  • Key Feature : Combines ethyl and cyclohexene groups.

Comparison :

  • The double bond in cyclohexenyl derivatives lowers ring strain, enhancing planar conjugation but reducing resistance to oxidation.
  • Applications: Both compounds are used in cross-coupling, but the saturated analogue (target compound) is preferred in aqueous reaction environments .

Arylboronic Acids (e.g., 4-Methoxyphenylboronic Acid)

Structure and Properties :

  • Example : 4-Methoxyphenylboronic acid (CAS 131522-05-5) with electron-donating methoxy groups .

Comparison :

  • Electronic Effects : Arylboronic acids exhibit stronger π-conjugation, lowering pKa (increasing acidity) compared to alicyclic analogues.
  • Reactivity : Aryl derivatives excel in Suzuki reactions with electron-rich substrates, while (4-Ethylcyclohexyl)methylboronic acid’s aliphatic nature suits sterically demanding couplings .

Data Table: Key Properties of Selected Boronic Acids

Compound Molecular Formula Melting Point (°C) Solubility Key Applications
(4-Ethylcyclohexyl)methylboronic acid C₉H₁₇BO₂ Not reported Organic solvents Cross-coupling, biosensors
Methylboronic acid CH₅BO₂ 91–94 Water, DMSO Asymmetric catalysis
4-Methylcyclohexenylboronic acid C₇H₁₃BO₂ Liquid THF, EtOAc Conjugate additions
4-Ethylcyclohexen-1-ylboronic acid C₈H₁₃BO₂ Not reported DCM, MeOH Suzuki-Miyaura reactions
4-Methoxyphenylboronic acid C₇H₉BO₃ 185–190 EtOH, DMF Drug synthesis

Research Findings and Mechanistic Insights

  • pH-Dependent Behavior : At low pH, (4-Ethylcyclohexyl)methylboronic acid exists in a trivalent form (δ 23.69 ppm in ¹¹B NMR), transitioning to tetrahedral boronate (δ 1.64 ppm) at pH 10.0, akin to methylboronic acid .
  • Synthetic Advantages : Transesterification methods using volatile methylboronic esters (e.g., diol derivatives) simplify purification steps for (4-Ethylcyclohexyl)methylboronic acid synthesis .

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